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Introduction & Mechanism of Action

The MLL1 (KMT2A) core complex is a critical regulator of Histone H3 Lysine 4 (H3K4)
methylation, a marker of active transcription.[1] The structural integrity of this complex relies on
the interaction between the MLL1 catalytic domain and the WD40-repeat protein WDR5.[2]

MM-102 acts as a high-affinity antagonist by mimicking the "Win" (WDRS5 interaction) motif of
MLLL1. It binds to the central arginine-binding cavity of WDR5, effectively displacing MLL1 and
collapsing the methyltransferase complex. This disruption is a validated therapeutic strategy in
MLL-rearranged leukemias (e.g., MV4-11, MOLM-13).

Structural Mechanism Diagram

The following diagram illustrates the competitive displacement mechanism utilized by MM-102.
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Caption: MM-102 competes with the MLL1 Win motif for the WDR5 arginine-binding pocket,
preventing complex assembly.

Biophysical Assay: Fluorescence Polarization (FP)
The Gold Standard for

Determination

Fluorescence Polarization (FP) is the preferred method for determining the binding affinity and
inhibitory potency of MM-102 in vitro. It relies on the change in molecular tumbling rates when a
small, fluorescently labeled peptide binds to the larger WDRS5 protein.

Reagents & Materials[3]

¢ Protein: Recombinant Human WDR5 (residues 23—-334), expressed in E. coli (N-terminal
His-tag recommended for stability).

e Tracer Peptide: 5-FAM-labeled MLL1 Win peptide.
o Sequence: 5-FAM-GSARAEVHLRKS-COOH.
o Purity: >95% (HPLC).
e Assay Buffer: 20 mM Tris-HCI (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
o Note: Triton X-100 is critical to prevent MM-102 aggregation and non-specific sticking.
e Inhibitor: MM-102 (dissolved in DMSO).
Experimental Protocol
Step 1: Tracer

Determination (Saturation Binding) Before testing MM-102, determine the affinity of the FAM-
tracer for WDRS5 to establish the optimal protein concentration.

e Prepare a serial dilution of WDR5 (0 nM to 10

M) in Assay Buffer.
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e Add FAM-tracer at a fixed concentration (10 nM).
¢ Incubate for 30 minutes at Room Temperature (RT) in a black 384-well plate.
e Measure FP (Ex: 485 nm, Em: 535 nm).
o Target: Select [WDR5] at the
value (typically 50—100 nM) for the competition assay.

Step 2: MM-102 Competition Assay (

o Preparation: Prepare 10-point serial dilutions of MM-102 in DMSO (ensure final DMSO <
2%).

e Pre-incubation: Mix WDRS5 (at determined

conc.) with MM-102 dilutions. Incubate for 15 minutes at RT.

o Why? Allows MM-102 to occupy the pocket before competition begins.
e Tracer Addition: Add FAM-Win peptide (10 nM final).
o Equilibrium: Incubate for 30—60 minutes at RT in the dark.

e Read: Measure mP (milli-polarization) units.

Data Analysis

Plot mP vs. log[MM-102]. Fit data to a variable slope dose-response equation (4-parameter
logistic) to determine

o Validation Criteria: Z-factor > 0.5.

e Expected
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: ~2-5 nM (depending on WDR5 concentration used).
High-Throughput Screen: AlphaLISA | AlphaScreen
For High-Sensitivity & Miniaturization[3]

AlphaScreen is superior for screening libraries or when protein consumption must be
minimized. It measures the proximity-dependent energy transfer between Donor and Acceptor
beads.[4][5]

Assay Design

o Donor Beads: Streptavidin-coated (binds Biotin-MLL1 peptide).
e Acceptor Beads: Anti-FLAG or Ni-NTA (binds FLAG-WDRS5 or His-WDRS5).

e Mechanism: MM-102 disrupts the MLL1-WDRS5 interaction, increasing the distance between
beads >200nm, resulting in signal loss.

Workflow Diagram
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1. Mix His-WDR5 + MM-102
(15 min Pre-incubation)

:

2. Add Biotin-MLL1 Peptide

:

3. Add Acceptor Beads (Ni-NTA)
(30 min Incubation)

:

4. Add Donor Beads (Streptavidin)
(30 min Incubation in Dark)

5. Laser Excitation (680nm)

Read Emission (520-620nm)

Click to download full resolution via product page

Caption: Step-wise addition protocol for AlphaScreen. All steps at Room Temperature.

Cellular Validation: Co-Immunoprecipitation (Co-IP)

Demonstrating Target Engagement in Cells

While biophysical assays prove binding, Co-IP confirms that MM-102 permeates the cell
membrane and disrupts the endogenous complex in a physiological environment.

Cell Models

e Primary: MV4-11 or MOLM-13 (MLL-AF4/AF9 fusion lines).

e Control: K562 (MLL-WT, less sensitive).

Protocol
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e Treatment: Treat

cells with MM-102 (e.g., 1
M and 10
M) or DMSO vehicle for 24-48 hours.

e Lysis: Harvest cells in IP Lysis Buffer (25 mM Tris-HCI pH 7.4, 150 mM NacCl, 1 mM EDTA,
1% NP-40, 5% Glycerol) + Protease Inhibitor Cocktail.

o Critical: Do not use harsh denaturing buffers (RIPA) as they may disrupt the complex
artificially.

e Immunoprecipitation:
o Incubate lysate (1 mg protein) with Anti-WDR5 antibody (Rabbit mAb) overnight at 4°C.
o Add Protein A/G Magnetic Beads for 2 hours.

e Wash: Wash beads

with cold Lysis Buffer.

e Elution & Blot: Elute in

SDS Sample Buffer at 95°C.

o Western Blot Analysis:
o Blot For: MLL1 (N-terminal antibody) and WDR5.[6][7]

o Result: MM-102 treatment should result in a dose-dependent decrease in MLL1
coprecipitating with WDR5, while total WDRS5 levels remain constant (Input control).

Summary of Quantitative Benchmarks
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Expected Value for

Parameter Assay Type Reference
MM-102
Fluorescence
o 2.4nM —5.0 nM [1, 2]
Polarization
Competition Binding <1.0nM [1]
Direct Binding
~1.0 nM [2]
(SPR/ITC)
~0.4
Cellular Cell Viability (MV4-11) [1]
M (4 days)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3965208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3965208/
https://pubmed.ncbi.nlm.nih.gov/27316989/
https://pubmed.ncbi.nlm.nih.gov/27316989/
https://pubmed.ncbi.nlm.nih.gov/27316989/
https://www.revvity.com/ask/alphalisa-and-alphascreen-no-wash-assays
https://www.bmglabtech.com/en/alphascreen/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8022399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8022399/
https://pubmed.ncbi.nlm.nih.gov/34225179/
https://pubmed.ncbi.nlm.nih.gov/34225179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5180416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5180416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://www.benchchem.com/product/b1191925#techniques-for-measuring-mll1-wdr5-disruption-by-mm-102
https://www.benchchem.com/product/b1191925#techniques-for-measuring-mll1-wdr5-disruption-by-mm-102
https://www.benchchem.com/product/b1191925#techniques-for-measuring-mll1-wdr5-disruption-by-mm-102
https://www.benchchem.com/product/b1191925#techniques-for-measuring-mll1-wdr5-disruption-by-mm-102
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1191925?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

